Cas no 1805169-89-4 (4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol)

4-ブロモ-6-(ジフルオロメチル)-3-ヨードピリジン-2-メタノールは、高度に官能基化されたピリジン誘導体であり、有機合成や医薬品開発における重要な中間体として利用されます。特に、ブロモ、ジフルオロメチル、ヨード、ヒドロキシメチル基という複数の反応性に富む官能基を有しており、多様な化学変換が可能です。この構造的特徴により、医薬品候補化合物の骨格構築や精密有機合成において高い有用性を示します。ハロゲン元素の存在はパラジウムカップリング反応などのクロスカップリング反応に適しており、ジフルオロメチル基は代謝安定性の向上に寄与する可能性があります。

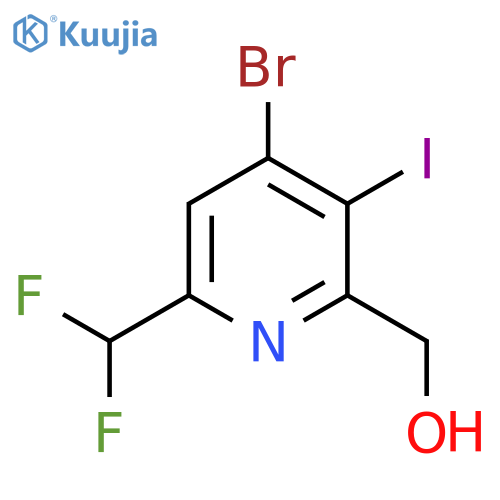

1805169-89-4 structure

商品名:4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol

CAS番号:1805169-89-4

MF:C7H5BrF2INO

メガワット:363.925980329514

CID:4809777

4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol

-

- インチ: 1S/C7H5BrF2INO/c8-3-1-4(7(9)10)12-5(2-13)6(3)11/h1,7,13H,2H2

- InChIKey: CYOVGMGPVOWBLS-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=C(C(F)F)N=C1CO)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 175

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 33.1

4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029060055-1g |

4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol |

1805169-89-4 | 97% | 1g |

$1,564.50 | 2022-04-01 |

4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

1805169-89-4 (4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量